molecular formula C13H23NO4 B6149483 (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid CAS No. 1260614-97-8

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid

Cat. No.: B6149483
CAS No.: 1260614-97-8
M. Wt: 257.3
InChI Key:
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Description

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid is a compound that belongs to the class of amino acids protected by the tert-butoxycarbonyl group. This compound is of interest due to its applications in organic synthesis, particularly in peptide synthesis, where it serves as a protected amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid typically involves the protection of the amino group of 3-cyclopentylpropanoic acid with the tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of tert-butoxycarbonyl-protected amino acids can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amino acid.

    Coupling Reactions: It can participate in peptide coupling reactions to form dipeptides or longer peptide chains.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include trifluoroacetic acid or hydrochloric acid in organic solvents.

    Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used in the presence of a base like N-methylmorpholine (NMM).

Major Products Formed

    Substitution Reactions: The major product is the free amino acid, 3-cyclopentylpropanoic acid.

    Coupling Reactions: The major products are dipeptides or longer peptides, depending on the reaction conditions and the other amino acids involved.

Scientific Research Applications

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This protection is crucial for the selective formation of peptide bonds. The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino acid, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid lies in its specific structure, which includes a cyclopentyl group. This structural feature can impart unique properties to the peptides and other molecules synthesized using this compound, potentially leading to novel biological activities and applications.

Properties

CAS No.

1260614-97-8

Molecular Formula

C13H23NO4

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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